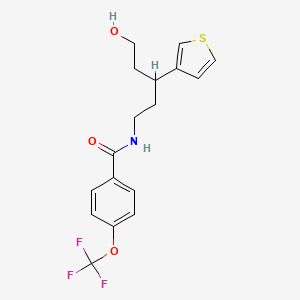
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a benzamide core substituted with a trifluoromethoxy group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the pentyl chain: This can be done through alkylation reactions using alkyl halides in the presence of a base.
Formation of the benzamide core: This involves the reaction of an amine with a benzoyl chloride derivative.
Introduction of the trifluoromethoxy group: This step typically involves nucleophilic substitution reactions using trifluoromethoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
科学研究应用
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
作用机制
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Binding to active sites: The benzamide core can interact with enzyme active sites, inhibiting or modulating their activity.
Signal transduction: The trifluoromethoxy group can influence signal transduction pathways, affecting cellular responses.
Gene expression: The thiophene ring can interact with DNA or RNA, potentially modulating gene expression.
相似化合物的比较
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide can be compared with similar compounds such as:
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide: Lacks the trifluoromethoxy group, resulting in different chemical reactivity and biological activity.
4-(trifluoromethoxy)benzamide: Lacks the thiophene and hydroxy-pentyl groups, leading to different applications and properties.
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide: Contains a methoxy group instead of a trifluoromethoxy group, affecting its stability and reactivity.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c18-17(19,20)24-15-3-1-13(2-4-15)16(23)21-8-5-12(6-9-22)14-7-10-25-11-14/h1-4,7,10-12,22H,5-6,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKODMQAZVYXTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(CCO)C2=CSC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














